7-Chlorobenzofuran-4-ol
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Overview
Description
7-Chlorobenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound, this compound, is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position on the benzofuran ring.
Preparation Methods
The synthesis of 7-Chlorobenzofuran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the introduction of a chlorine atom at the 7th position can be accomplished through electrophilic aromatic substitution reactions. The hydroxyl group at the 4th position can be introduced via hydroxylation reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
7-Chlorobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Chlorobenzofuran-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
7-Chlorobenzofuran-4-ol can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound without any substituents.
7-Bromobenzofuran-4-ol: Similar structure but with a bromine atom instead of chlorine.
4-Hydroxybenzofuran: Lacks the chlorine atom at the 7th position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5ClO2 |
---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
7-chloro-1-benzofuran-4-ol |
InChI |
InChI=1S/C8H5ClO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H |
InChI Key |
YBPFVONXFALUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=CO2)Cl |
Origin of Product |
United States |
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